molecular formula C5H8N2O B017700 5-Amino-3,4-dimethylisoxazole CAS No. 19947-75-2

5-Amino-3,4-dimethylisoxazole

Cat. No.: B017700
CAS No.: 19947-75-2
M. Wt: 112.13 g/mol
InChI Key: PYNDWPFZDQONDV-UHFFFAOYSA-N
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Description

5-Amino-3,4-dimethylisoxazole is an organic compound with the molecular formula C₅H₈N₂O It is a derivative of isoxazole, characterized by the presence of an amino group at the 5-position and two methyl groups at the 3- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-2-nitropropene with hydrazine hydrate, followed by cyclization to form the isoxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of 3,4-dimethylisoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the substituent introduced.

Scientific Research Applications

5-Amino-3,4-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dimethylisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the isoxazole ring can participate in π-π interactions. These interactions can influence various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3,4-Dimethylisoxazole: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    5-Amino-3-methylisoxazole: Similar structure but with only one methyl group, affecting its steric and electronic properties.

    5-Amino-4-methylisoxazole: Another isomer with different substitution patterns, leading to variations in its chemical behavior.

Uniqueness: 5-Amino-3,4-dimethylisoxazole is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDWPFZDQONDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173720
Record name 5-Amino-3,4-dimethylisoxazole
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19947-75-2
Record name 5-Amino-3,4-dimethylisoxazole
Source CAS Common Chemistry
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Record name 5-Amino-3,4-dimethylisoxazole
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Record name 19947-75-2
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Record name 5-Amino-3,4-dimethylisoxazole
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Record name 3,4-dimethylisoxazol-5-ylamine
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Record name 5-Amino-3,4-dimethylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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